

# "Cyclopropyl 2-thienyl ketone" CAS number 6193-47-1

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Cyclopropyl 2-thienyl ketone*

Cat. No.: B1346800

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An In-depth Technical Guide to **Cyclopropyl 2-thienyl ketone** (CAS 6193-47-1)

## Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on **Cyclopropyl 2-thienyl ketone**. It delves into the compound's synthesis, characterization, applications, and safety protocols, grounding all information in established scientific principles and authoritative references.

## Strategic Importance in Chemical Synthesis

**Cyclopropyl 2-thienyl ketone**, identified by CAS number 6193-47-1, is a versatile chemical intermediate that merges two structurally significant motifs: a cyclopropyl ring and a thiophene heterocycle. The cyclopropyl group is a highly valued structural unit in medicinal chemistry, known for its ability to impose conformational rigidity, enhance metabolic stability, and improve pharmacokinetic profiles of drug candidates.<sup>[1][2][3]</sup> Its unique steric and electronic properties often lead to increased potency and selectivity for biological targets.<sup>[2][4]</sup>

The thiophene ring, a common bioisostere for a phenyl ring, is prevalent in numerous pharmaceuticals. This ketone, therefore, serves as a crucial building block for creating more complex molecules with potential biological activity.<sup>[5][6]</sup> It is particularly noted as a key intermediate in the synthesis of novel anti-inflammatory and analgesic agents.<sup>[5][6]</sup>

## Physicochemical Properties

A summary of the core properties of **Cyclopropyl 2-thienyl ketone** is presented below for quick reference.

Property	Value	Source(s)
CAS Number	6193-47-1	[5][7][8]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> OS	[5][7][9]
Molecular Weight	152.21 g/mol	[5][8][9]
Appearance	Colorless to light yellow/orange clear liquid	[5][6][10]
Boiling Point	120 °C at 3 mmHg	[5][6]
Density	~1.17 - 1.18 g/mL at 25 °C	[5][11]
Refractive Index (n <sub>20/D</sub> )	~1.58	[5][6][11]
Purity	≥ 96% (GC)	[5]

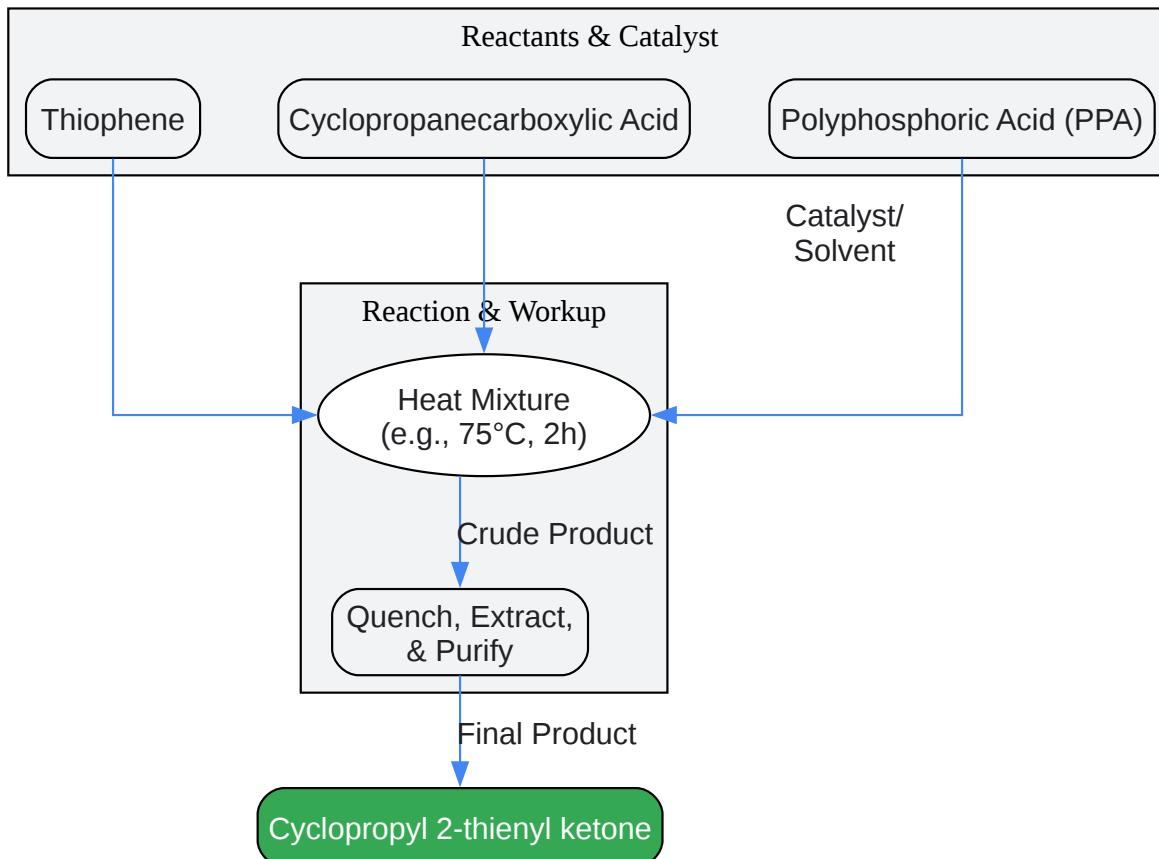
## Synthesis Methodologies: A Focus on Efficiency

The synthesis of aryl ketones is a cornerstone of organic chemistry, with the Friedel-Crafts acylation being a classic and widely used method. For **Cyclopropyl 2-thienyl ketone**, efficient protocols have been developed to maximize yield and minimize complex purification steps, which is critical for its application as a synthetic intermediate.

A particularly effective method involves the direct acylation of thiophene with cyclopropanecarboxylic acid. This approach avoids the need to first convert the carboxylic acid to a more reactive acid chloride, streamlining the process. A patented method describes the use of polyphosphoric acid (PPA) as both a catalyst and a water-scavenging solvent to drive the reaction to completion with high yields.[12]

## Workflow for Direct Acylation Synthesis

The following diagram illustrates the streamlined workflow for the synthesis of **Cyclopropyl 2-thienyl ketone**.



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Caption: Synthesis workflow via direct acylation.

## Experimental Protocol: Direct Acylation with Polyphosphoric Acid

This protocol is adapted from established methodologies for the direct acylation of thiophene.

[12]

- Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, combine thiophene (1.2 equivalents) and cyclopropanecarboxylic acid (1.0 equivalent).

- Catalyst Addition: Carefully add polyphosphoric acid (PPA) to the mixture (approximately 2g of PPA per gram of carboxylic acid).
- Heating: Stir the resulting solution at 75°C for approximately 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
- Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: Purify the crude oil, if necessary, via vacuum distillation to obtain the final **Cyclopropyl 2-thienyl ketone**.

**Trustworthiness Note:** This self-validating protocol includes a monitoring step (TLC/GC) to ensure reaction completion and a standard aqueous workup to remove the acid catalyst and unreacted starting materials, followed by a final purification step to ensure high purity of the final product.

## Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of **Cyclopropyl 2-thienyl ketone**. A combination of spectroscopic and chromatographic techniques is employed.

Technique	Expected Observations	Source(s)
IR Spectroscopy	Strong C=O stretching vibration around 1660-1700 $\text{cm}^{-1}$ . Characteristic C-H stretches for the thiophene and cyclopropyl rings.	[9][13][14]
$^1\text{H}$ NMR	Signals in the aromatic region ( $\delta$ 7-8 ppm) for thiophene protons. Multiplets in the upfield region ( $\delta$ 0.9-1.3 ppm) for cyclopropyl protons. A multiplet around $\delta$ 2.5-3.0 ppm for the cyclopropyl proton adjacent to the carbonyl.	[14][15]
$^{13}\text{C}$ NMR	Carbonyl carbon resonance in the $\delta$ 190-200 ppm range. Resonances for thiophene carbons ( $\delta$ 125-145 ppm) and cyclopropyl carbons ( $\delta$ 10-20 ppm).	[14]
Mass Spectrometry	Molecular ion peak ( $\text{M}^+$ ) at $m/z = 152$ . Characteristic fragmentation patterns such as $\alpha$ -cleavage leading to acylium ions.	[9][13]
HPLC (RP)	A single major peak indicating high purity under reverse-phase conditions.	[7]

## Protocol: Reverse-Phase HPLC Analysis

This method is suitable for assessing the purity of **Cyclopropyl 2-thienyl ketone**.[7]

- Column: Use a standard C18 reverse-phase column (e.g., Newcrom R1).[7]

- Mobile Phase: Prepare an isocratic mobile phase consisting of a mixture of acetonitrile (MeCN) and water. Phosphoric acid can be added as a modifier. For MS compatibility, replace phosphoric acid with formic acid.[7]
- Flow Rate: Set a flow rate of 1.0 mL/min.
- Detection: Use a UV detector set to an appropriate wavelength (e.g., 254 nm) to monitor the elution.
- Injection: Inject a solution of the sample dissolved in the mobile phase.
- Analysis: The retention time and peak area are used to determine the purity of the compound.

## Applications in Drug Discovery and Development

The true value of **Cyclopropyl 2-thienyl ketone** lies in its role as a versatile scaffold for constructing biologically active molecules. The combination of the rigid, metabolically stable cyclopropyl group and the aromatic thiophene ring provides a foundation for accessing diverse chemical space.

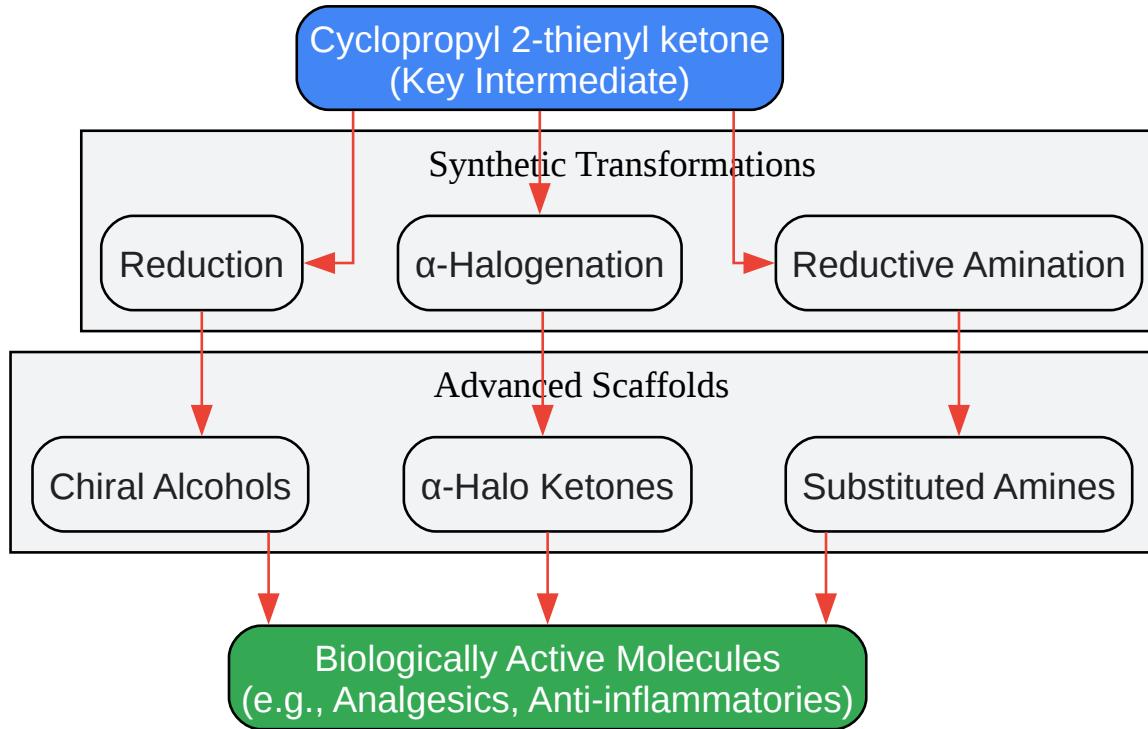
The cyclopropyl fragment is known to address several challenges in drug discovery, including:

- Enhanced Potency: By providing conformational constraint.[2]
- Improved Metabolic Stability: The C-H bonds are stronger than in standard alkyl chains.[2][4]
- Reduced Off-Target Effects: By fine-tuning the molecule's shape and electronics.[2]
- Increased Brain Permeability: In certain contexts.[2]

This ketone is a direct precursor to more complex structures, enabling chemists to perform subsequent reactions such as reductions, halogenations, and aminations to build novel pharmaceutical candidates.[5][12][16]

## Logical Flow from Intermediate to Bioactive Molecule

The following diagram illustrates the pivotal role of **Cyclopropyl 2-thienyl ketone** as a starting point for developing advanced molecular targets.



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Caption: Role as a key intermediate in synthesis.

## Safety, Handling, and Storage

Proper handling of **Cyclopropyl 2-thienyl ketone** is crucial for laboratory safety. The compound presents several hazards that require appropriate precautions.

Hazard Class	GHS Classification	Precautionary Statements (Examples)	Source(s)
Flammability	H227: Combustible liquid	P210: Keep away from heat/sparks/open flames.	[9]
Skin Irritation	H315: Causes skin irritation	P280: Wear protective gloves.	[9]
Eye Irritation	H319: Causes serious eye irritation	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[9]
Respiratory Irritation	H335: May cause respiratory irritation	P261: Avoid breathing mist/vapors. Use only outdoors or in a well-ventilated area.	[9]

Storage: Store in a tightly closed container in a cool (2-8°C recommended), dry, and well-ventilated place.[5][6][8] Keep away from oxidizing agents.[17]

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[17][18]

## Conclusion

**Cyclopropyl 2-thienyl ketone** (CAS 6193-47-1) is more than a simple chemical; it is a strategic building block that empowers innovation in pharmaceutical and chemical research. Its unique structure, derived from the fusion of a cyclopropyl ring and a thiophene moiety, offers a compelling starting point for the synthesis of complex molecular architectures. With efficient synthesis routes, well-defined analytical profiles, and significant potential in drug discovery, this

compound will continue to be a valuable tool for scientists aiming to develop next-generation therapeutics and advanced materials.

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- To cite this document: BenchChem. ["Cyclopropyl 2-thienyl ketone" CAS number 6193-47-1]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1346800#cyclopropyl-2-thienyl-ketone-cas-number-6193-47-1>

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